molecular formula C24H22N4O2 B2887722 7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene CAS No. 391218-34-1

7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene

Cat. No.: B2887722
CAS No.: 391218-34-1
M. Wt: 398.466
InChI Key: ZUSBADIDDNEPFP-UHFFFAOYSA-N
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Description

7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6400^{2,6}]dodeca-1(8),3,9,11-tetraene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the 2-methylbenzoyl and 2,4,6-trimethylphenyl groups under controlled conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the tricyclic core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzothiazol-2-ylsulfanylmethyl)-2,6-di-tert-butyl-phenol
  • 4-(1H-benzoimidazol-2-ylsulfanylmethyl)-2,6-di-tert-butyl-phenol
  • 4-benzyl-2,6-di-tert-butyl-phenol

Uniqueness

Compared to similar compounds, 7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6400^{2,6}]dodeca-1(8),3,9,11-tetraene stands out due to its distinct tricyclic structure and the presence of both 2-methylbenzoyl and 2,4,6-trimethylphenyl groups

Properties

IUPAC Name

(2-methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-15-13-17(3)22(18(4)14-15)23-25-30-28-26(23)20-11-7-8-12-21(20)27(28)24(29)19-10-6-5-9-16(19)2/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSBADIDDNEPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C3=CC=CC=C3N4N2ON=C4C5=C(C=C(C=C5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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